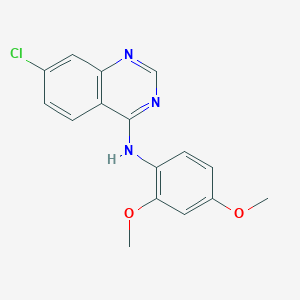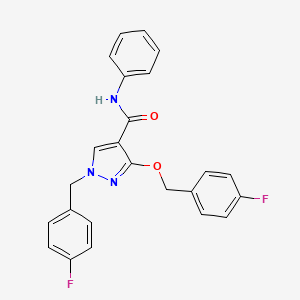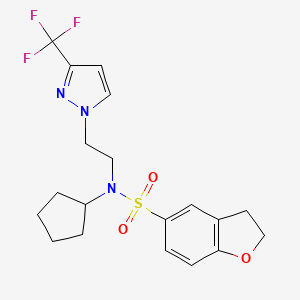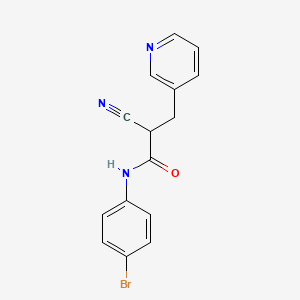
7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine, also known as 7-chloro-2,4-dimethoxyphenyl-1H-quinazolin-4-amine or 7-chloro-2,4-dimethoxyphenyl-4-aminobenzopyridine, is a synthetic compound with a variety of biological applications. It is a white crystalline solid with a melting point of 128-130°C and a molecular weight of 284.7 g/mol. The compound is soluble in water, methanol, and ethanol, and has a solubility of 0.1 g/L in water.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine belongs to a broader class of compounds known for their diverse pharmacological activities and synthetic versatility. These compounds have been synthesized and characterized through various methods, including IR, ^1H NMR, ^13C NMR, MS, and elemental analysis, demonstrating their potential as building blocks for further chemical modifications and evaluations for biological activities. The synthesis processes often involve cyclization and etheration steps, yielding compounds with high purity and defined structures (Yan & Ouyang, 2013).
Pharmacological Activities
Compounds structurally related to this compound have been explored for various pharmacological activities. For instance, derivatives have shown potent inhibitory activities against specific kinase domains, indicating potential applications in cancer therapy and other diseases where kinase activity is dysregulated. These studies emphasize the importance of structure-activity relationship analyses to identify key functional groups contributing to biological activity and selectivity (Wissner et al., 2005).
Antimalarial Activity
Quinazoline derivatives, including those with a dimethoxyphenyl group, have been identified as promising leads in the quest for new antimalarial drugs. Structure-activity relationship studies of these compounds have revealed potent antimalarial activities, highlighting their potential as novel therapeutic agents against malaria. The synthesis and evaluation of these compounds underscore the importance of quinazoline derivatives in medicinal chemistry research focused on infectious diseases (Mizukawa et al., 2021).
Anticancer Potential
Several quinazoline derivatives have been synthesized and tested for their anticancer activities, with some showing remarkable potency against specific cancer cell lines. These studies provide insights into the structural features necessary for anticancer activity and pave the way for the development of new therapeutic agents based on the quinazoline scaffold. The exploration of these compounds involves detailed biological evaluations and mechanism of action studies to understand their potential in cancer treatment (Noolvi & Patel, 2013).
Propiedades
IUPAC Name |
7-chloro-N-(2,4-dimethoxyphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-21-11-4-6-13(15(8-11)22-2)20-16-12-5-3-10(17)7-14(12)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIDDHPHFYKTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2859720.png)

![Methyl (E)-4-oxo-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]but-2-enoate](/img/structure/B2859722.png)
![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2859724.png)


![(2-Chloro-6-fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2859730.png)
![2-[1-(Naphthalen-1-ylmethyl)azetidin-3-yl]triazole](/img/structure/B2859733.png)

![2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2859735.png)
![5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2859736.png)
